N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
CAS No.: 896277-42-2
Cat. No.: VC6567722
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377
* For research use only. Not for human or veterinary use.
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide - 896277-42-2](/images/structure/VC6567722.png)
Specification
CAS No. | 896277-42-2 |
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Molecular Formula | C19H19N3O5 |
Molecular Weight | 369.377 |
IUPAC Name | N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Standard InChI | InChI=1S/C19H19N3O5/c1-12-16(4-3-5-17(12)22(25)26)19(24)20-13-10-18(23)21(11-13)14-6-8-15(27-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,20,24) |
Standard InChI Key | YHOWRZQUXNGWAV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide features a pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted at the 1-position with a 4-methoxyphenyl group. The amide linkage connects this scaffold to a 2-methyl-3-nitrobenzamide moiety, introducing both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups. These substituents influence the compound's electronic distribution, solubility, and potential interactions with biological targets .
Molecular Formula and Weight
The molecular formula is C₁₉H₁₉N₃O₅, derived from the summation of its constituent atoms:
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Pyrrolidinone core: C₅H₇NO
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4-Methoxyphenyl substituent: C₇H₇O
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2-Methyl-3-nitrobenzamide: C₈H₆N₂O₃
The molecular weight is 369.38 g/mol, calculated as follows:
Key Physicochemical Properties
Property | Value |
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logP (Partition Coefficient) | 3.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 98.5 Ų |
Solubility | Low in water; soluble in DMSO, DMF |
The logP value suggests moderate lipophilicity, balancing the hydrophobic aromatic rings and polar nitro and amide groups. The polar surface area indicates potential membrane permeability challenges, a common trait in central nervous system-targeting drugs .
Synthesis and Manufacturing
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves multi-step organic reactions, typically proceeding through:
Pyrrolidinone Core Formation
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Cyclization: Reaction of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde under acidic conditions forms the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold.
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Protection/Deprotection: Temporary protection of the amine group using tert-butoxycarbonyl (Boc) ensures regioselectivity during subsequent reactions.
Amide Coupling
The benzamide moiety is introduced via a coupling reaction between the pyrrolidinone amine and 2-methyl-3-nitrobenzoic acid. Common reagents include:
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DCC (N,N'-Dicyclohexylcarbodiimide): Facilitates amide bond formation in anhydrous dichloromethane.
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HOBt (Hydroxybenzotriazole): Reduces side reactions and improves yield.
Purification and Characterization
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the pure compound.
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Spectroscopic Analysis:
Biological Activity and Mechanisms
While direct pharmacological data for this compound are sparse, structural analogs provide clues to its potential bioactivity:
Acetylcholinesterase (AChE) Inhibition
Compounds with pyrrolidinone scaffolds and nitro substituents have demonstrated AChE inhibitory activity, a key target in Alzheimer’s disease therapy. For example, 4e (a hexahydro-1,6-naphthyridine derivative) showed an IC₅₀ of 2.12 μM against AChE, attributed to its methoxy groups enhancing binding affinity . The nitro group in N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide may similarly interact with the AChE catalytic site via π-π stacking or hydrogen bonding.
Applications in Drug Development
Central Nervous System Disorders
The compound’s ability to cross the blood-brain barrier (predicted by its logP and polar surface area) positions it as a candidate for:
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Alzheimer’s Disease: Via AChE inhibition and amyloid-beta aggregation suppression.
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Parkinson’s Disease: Through dopamine receptor modulation or MAO-B inhibition.
Antibacterial and Antifungal Activity
Nitroaromatic compounds often exhibit antimicrobial properties. The nitro group generates reactive oxygen species (ROS), disrupting microbial cell membranes .
Challenges and Future Directions
Synthetic Optimization
Current yields (~40–50%) require improvement via:
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Microwave-Assisted Synthesis: Reducing reaction times and byproduct formation.
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Enzymatic Catalysis: Lipases or proteases for greener amide bond formation.
Toxicity Profiling
The nitro group’s potential genotoxicity necessitates rigorous in vitro mutagenicity assays (e.g., Ames test).
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